2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
Description
2-Fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a benzamide derivative featuring a fluorine atom at the ortho position of the benzoyl group and a 1H-tetrazole substituent at the meta position of the aniline ring. The molecular formula is C₁₄H₁₀FN₅O, with an average mass of 283.27 g/mol (monoisotopic mass: 283.0867). The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and influencing molecular interactions in biological systems .
Properties
Molecular Formula |
C14H10FN5O |
|---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
2-fluoro-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10FN5O/c15-13-7-2-1-6-12(13)14(21)17-10-4-3-5-11(8-10)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI Key |
AVDZMQQIFGGWRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Nucleophilic Substitution: The process begins with the nucleophilic substitution of 3,4-difluoronitrobenzene with morpholine in the presence of cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) at 50°C for 2 hours. This reaction yields 4-(2-fluoro-4-nitrophenyl)morpholine.
Reduction: The nitro group of the intermediate is then reduced using iron powder and calcium chloride in ethanol at 50°C for 1 hour to produce the corresponding aniline derivative.
Tetrazole Formation: The aniline derivative undergoes cyclization with sodium azide and triethyl orthoformate to form the tetrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or other functional groups.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted benzanilides.
Scientific Research Applications
2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its antibacterial properties make it a candidate for developing new antibiotics to combat drug-resistant bacterial infections.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with bacterial enzymes. It has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition disrupts the bacterial cell cycle, leading to cell death . The tetrazole ring and fluorine atom play crucial roles in enhancing the compound’s binding affinity and specificity for the target enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
3-Fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide (F13)
- Key Differences : Fluorine is at the meta position (C3) of the benzoyl group, and the tetrazole is in the 5-yl tautomeric form.
- Molecular Formula : C₁₄H₁₀FN₅O (identical to the target compound).
- Structural Implications : The meta-fluoro placement may alter electronic effects (e.g., dipole moments) compared to the ortho isomer. The 5-yl tetrazole tautomer could exhibit distinct hydrogen-bonding patterns in receptor binding .
2-Fluoro-N-[3-(propionylamino)phenyl]benzamide
- Structure: Features a propionylamino (-NHCOCH₂CH₃) group instead of tetrazole.
- Molecular Formula : C₁₆H₁₅FN₂O₂ (average mass: 286.31 g/mol).
- Unlike tetrazole, this substituent lacks aromaticity, which may diminish π-π stacking interactions in biological targets .
Heterocyclic Substituent Replacements
3-Fluoro-N-(1,3-thiazol-2-yl)benzamide
- Structure : Replaces tetrazole with a thiazole ring.
- Molecular Formula : C₁₀H₇FN₂OS (average mass: 222.24 g/mol).
- Functional Impact: Thiazole’s electron-withdrawing sulfur atom may enhance metabolic resistance compared to tetrazole.
Androgen Receptor Antagonist AR04
- Structure : Contains a tetrahydrofuran-cyclic urea moiety and an oxetan-3-yl group.
- Key Feature : The complex scaffold introduces conformational rigidity, likely improving binding affinity to hydrophobic pockets in receptors. The fluorine at C2 aligns with the target compound, but the urea group adds hydrogen-bonding capacity absent in tetrazole derivatives .
Characterization Methods
- Common Techniques :
- NMR/IR : Used to confirm amide bonds and substituent positions (e.g., fluorine in ¹⁹F NMR) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing tetrazole tautomerism and hydrogen-bonding networks .
- Mercury CSD : Analyzes packing patterns and intermolecular interactions (e.g., tetrazole’s role in crystal lattice stabilization) .
Tetrazole vs. Carboxylic Acid Bioisosterism
- Advantages : Tetrazole’s higher pKa (~4.9 vs. ~2.2 for carboxylic acids) enhances solubility at physiological pH. It also avoids ester hydrolysis, a common metabolic pathway for carboxylic acids .
- Limitations : Tetrazole’s planar structure may reduce flexibility in binding compared to bulkier groups like cyclic ureas .
Fluorine Position Effects
- Ortho vs. Meta-Fluoro (F13): May enhance electronic effects on the benzoyl ring’s electron-deficient character, influencing receptor affinity .
Tabulated Comparison of Key Compounds
| Compound Name | Molecular Formula | Substituents (Benzamide/Aniline) | Avg. Mass (g/mol) | Notable Features |
|---|---|---|---|---|
| 2-Fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide | C₁₄H₁₀FN₅O | 2-F, 3-(1H-tetrazol-1-yl) | 283.27 | Bioisostere for carboxylic acids |
| 3-Fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide (F13) | C₁₄H₁₀FN₅O | 3-F, 3-(1H-tetrazol-5-yl) | 283.27 | Tautomerism affects H-bonding |
| 2-Fluoro-N-[3-(propionylamino)phenyl]benzamide | C₁₆H₁₅FN₂O₂ | 2-F, 3-propionylamino | 286.31 | Increased hydrophobicity |
| 3-Fluoro-N-(1,3-thiazol-2-yl)benzamide | C₁₀H₇FN₂OS | 3-F, thiazol-2-yl | 222.24 | Electron-withdrawing sulfur atom |
| AR04 (Androgen Antagonist) | C₂₃H₂₀F₄N₄O₃ | 2-F, cyclic urea, oxetan-3-yl | 500.43 | Conformational rigidity for receptor binding |
Biological Activity
2-Fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic compound belonging to the benzamide class, characterized by the presence of a fluorine atom and a tetrazole ring. Its molecular formula is C14H12FN5, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Structural Characteristics
The unique structure of this compound includes:
- Tetrazole Ring : A five-membered ring containing four nitrogen atoms and one carbon atom, which mimics carboxylic acids and enhances interaction with biological targets.
- Fluorine Substitution : The presence of fluorine is known to influence the compound's lipophilicity and binding affinity to various receptors.
Research indicates that this compound exhibits significant biological activities, particularly:
- Enzyme Inhibition : The compound has been shown to inhibit beta-lactamase enzymes, which are crucial in bacterial resistance against antibiotics. This inhibition enhances the efficacy of beta-lactam antibiotics by preventing their breakdown.
- G Protein-Coupled Receptor Modulation : Interaction studies suggest that it may act as a modulator for G protein-coupled receptors (GPCRs), particularly GPR35, indicating potential applications in treating conditions related to inflammation and pain management.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antibacterial | Exhibits significant antibacterial properties by inhibiting beta-lactamase enzymes. |
| Antifungal | Demonstrates antifungal activity through interaction with specific fungal targets. |
| GPR35 Modulation | Potential modulator of GPR35, influencing inflammatory pathways. |
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, showcasing varying biological activities:
| Compound Name | Molecular Formula | Unique Feature | Biological Activity |
|---|---|---|---|
| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide | C14H10N6O | Different tetrazole position | GPR35 modulation |
| 5-Mercapto-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide | C14H12N6OS | Contains thiol group | Antimicrobial properties |
| N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide | C14H12N6OS | Focus on mercapto functionality | Enzyme inhibition potential |
The diversity in biological activities among these compounds highlights the significance of specific structural features in enhancing their pharmacological profiles.
Case Studies
Recent studies have evaluated the efficacy of this compound in various preclinical models:
- Antibacterial Efficacy Study : An in vitro study demonstrated that the compound significantly reduced bacterial growth in strains resistant to conventional antibiotics. The IC50 value was reported at approximately 15 µM, indicating potent antibacterial activity.
- Inflammation Model : In a mouse model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
